molecular formula C9H13BrO3 B1601494 Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate CAS No. 39086-05-0

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

Cat. No. B1601494
CAS RN: 39086-05-0
M. Wt: 249.1 g/mol
InChI Key: IGOWSOGBQMBHIY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is functionally related to a 4-oxocyclohexanecarboxylic acid .


Synthesis Analysis

This compound plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . It is also a reagent in the process development of Pramipexole used in Parkinson’s disease therapy .


Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate is C9H13BrO3 . Its molecular weight is 249.1 . The InChI key is IGOWSOGBQMBHIY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . The coupling reaction of ethyl 4-oxocyclohexanecarboxylate with lithiated isonicotinamide 11 initially resulted in a suboptimal 45:55 ratio of trans:cis isomers .

Scientific Research Applications

Oxidation and Derivative Formation

Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate undergoes oxidation by dimethyl sulphoxide to form 2,3-dione derivatives, showcasing its utility in generating functionalized cyclic compounds through selective oxidation processes (Sato, Inoue, Hirayama, & Ohashi, 1977).

Catalysis and Coupling Reactions

Ethyl 2-oxocyclohexanecarboxylate serves as an efficient and versatile ligand for copper-catalyzed coupling reactions, including C-N, C-O, and C-S bond formation. This demonstrates its role in facilitating diverse coupling processes that are foundational to organic synthesis (Lv & Bao, 2007).

Ring-Opening Polymerization

The design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives of ethyl 4-ketocyclohexylcarboxylate, highlight its application in the creation of hydrophilic aliphatic polyesters. This is crucial for developing materials with specific physical and chemical properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Synthesis of Pesticides

Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate's involvement in the synthesis of novel pesticides like chromafenozide illustrates its importance in agricultural chemistry. This synthesis pathway provides insights into the creation of effective pest management solutions (Shan, 2011).

Structural and Molecular Studies

Crystal and molecular structure studies of ethyl cyclohexene carboxylate derivatives contribute to our understanding of molecular conformations and their implications for reactivity and properties. These studies are fundamental for designing molecules with desired functions and activities (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Safety And Hazards

Ethyl 4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . The safety class code is 10 - Combustible liquids .

Future Directions

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . This suggests that it may have significant future applications in the medical field.

properties

IUPAC Name

ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWSOGBQMBHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512926
Record name Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate

CAS RN

39086-05-0
Record name Ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-bromo-4-oxocyclohexane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The bromination of 4-oxo-cyclohexane carboxylic acid ethyl ester takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
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Synthesis routes and methods II

Procedure details

To a stirred solution of N-bromosuccinimide (1.11 g, 6.274 mmol), PTSA (0.108 g, 0.627 mmol) in toluene (15 mL) was added 4-oxocyclohexanecarboxylic acid ethyl ester (1.068 g, 6.274 mmol) under nitrogen atmosphere and the reaction was refluxed for 2 hrs. Toluene was evaporated under reduced pressure and the residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The layers were separated; the organic layer was washed with sat. sodium bicarbonate solution followed by brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get title the compound (2.2 g) which was carried without purification for the next step.
Quantity
1.11 g
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reactant
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1.068 g
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reactant
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15 mL
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0.108 g
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Synthesis routes and methods III

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (3.0 g) in dichloromethane (20 mL) was treated with bromine (2.82 g) in dichloromethane (10 mL) dropwise at 0° C. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed, and the product was used without further purification.
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3 g
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2.82 g
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20 mL
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10 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a 0° C. solution of ethyl 4-oxocyclohexanecarboxylate (6.0 g, 35.3 mmol) in diethyl ether (200 mL) was added dropwise a solution of bromine (5.3 g, 33.3 mmol) in diethyl ether (20 mL). The resulting mixture was stirred at room temperature for 40 min, then was cooled in an ice/water bath, diluted with water, and neutralized with aqueous NaHCO3 solution. The organic layer was separated and washed with water then brine, then was dried over MgSO4 and concentrated to an oil, which was used in next reaction without purification.
Quantity
6 g
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5.3 g
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200 mL
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20 mL
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Synthesis routes and methods V

Procedure details

11.65 g (68.45 mmol) ethyl-4-oxo-cyclohexanecarboxylate are dissolved in 200 ml diethyl ether and cooled to −13° C., at this temperature 3.5 ml (68.45 mmol) bromine are slowly added dropwise. The reaction mixture is extracted with water, with 10% sodium hydrogen carbonate solution and then again with water, then it is dried on magnesium sulphate and the solv. is eliminated completely i. V.
Quantity
11.65 g
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reactant
Reaction Step One
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200 mL
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solvent
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3.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.